molecular formula C19H17N3O2 B4411099 2-[4-(4-oxo-3(4H)-quinazolinyl)butoxy]benzonitrile

2-[4-(4-oxo-3(4H)-quinazolinyl)butoxy]benzonitrile

Cat. No. B4411099
M. Wt: 319.4 g/mol
InChI Key: RRUMHNFMHLRAOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-oxo-3(4H)-quinazolinyl)butoxy]benzonitrile, also known as BIBX1382, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

2-[4-(4-oxo-3(4H)-quinazolinyl)butoxy]benzonitrile acts as a selective and potent inhibitor of EGFR tyrosine kinase activity, which is responsible for the activation of downstream signaling pathways that promote cell growth and proliferation. By inhibiting EGFR activity, this compound prevents the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis or programmed cell death in cancer cells, inhibit angiogenesis or the formation of new blood vessels, and reduce inflammation. This compound has also been shown to have neuroprotective effects by preventing neuronal cell death and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[4-(4-oxo-3(4H)-quinazolinyl)butoxy]benzonitrile in lab experiments is its selectivity and potency in inhibiting EGFR activity. This makes it a useful tool for studying the role of EGFR in various diseases. However, one of the limitations of using this compound is its potential toxicity and off-target effects, which need to be carefully monitored and controlled.

Future Directions

There are several future directions for the study of 2-[4-(4-oxo-3(4H)-quinazolinyl)butoxy]benzonitrile. One area of research is the development of more potent and selective inhibitors of EGFR activity. Another area of research is the use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to investigate the potential use of this compound in the treatment of neurodegenerative diseases.

Scientific Research Applications

2-[4-(4-oxo-3(4H)-quinazolinyl)butoxy]benzonitrile has been extensively studied for its potential therapeutic applications in various diseases such as cancer, cardiovascular diseases, and neurological disorders. It has been found to inhibit the activity of epidermal growth factor receptor (EGFR), a protein that plays a crucial role in the growth and proliferation of cancer cells. This compound has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.

properties

IUPAC Name

2-[4-(4-oxoquinazolin-3-yl)butoxy]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c20-13-15-7-1-4-10-18(15)24-12-6-5-11-22-14-21-17-9-3-2-8-16(17)19(22)23/h1-4,7-10,14H,5-6,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUMHNFMHLRAOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OCCCCN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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